ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate under acidic or basic conditions.
Introduction of the thiazole moiety: The phenylthiazole group can be introduced via a condensation reaction with a thiazole derivative.
Esterification: The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Benzopyrans: Investigated for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-4-14-11-16-19(12-18(14)28-3)30-22(24(27)29-5-2)20(21(16)26)17-13-31-23(25-17)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABISOXIIZETBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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